

Spectroscopic Profile of 1-(2,5-Dimethoxyphenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(2,5-Dimethoxyphenyl)ethanol

Cat. No.: B1338190

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2,5-Dimethoxyphenyl)ethanol**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **1-(2,5-Dimethoxyphenyl)ethanol**. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Spectral Data for 1-(2,5-Dimethoxyphenyl)ethanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Table 2: ^{13}C NMR Spectral Data for 1-(2,5-Dimethoxyphenyl)ethanol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Absorption Bands for **1-(2,5-Dimethoxyphenyl)ethanol**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data for **1-(2,5-Dimethoxyphenyl)ethanol**

m/z	Fragmentation Assignment
Data not available in search results	

Note: Specific experimental spectroscopic data for **1-(2,5-Dimethoxyphenyl)ethanol** was not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic alcohols like **1-(2,5-Dimethoxyphenyl)ethanol** are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **1-(2,5-Dimethoxyphenyl)ethanol** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of about 0.03% (v/v).
- Securely cap the vial and vortex until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H and ^{13}C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean before sample analysis.
 - Place a small amount of the solid **1-(2,5-Dimethoxyphenyl)ethanol** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the IR spectrum over a typical range of 4000 to 400 cm^{-1} .

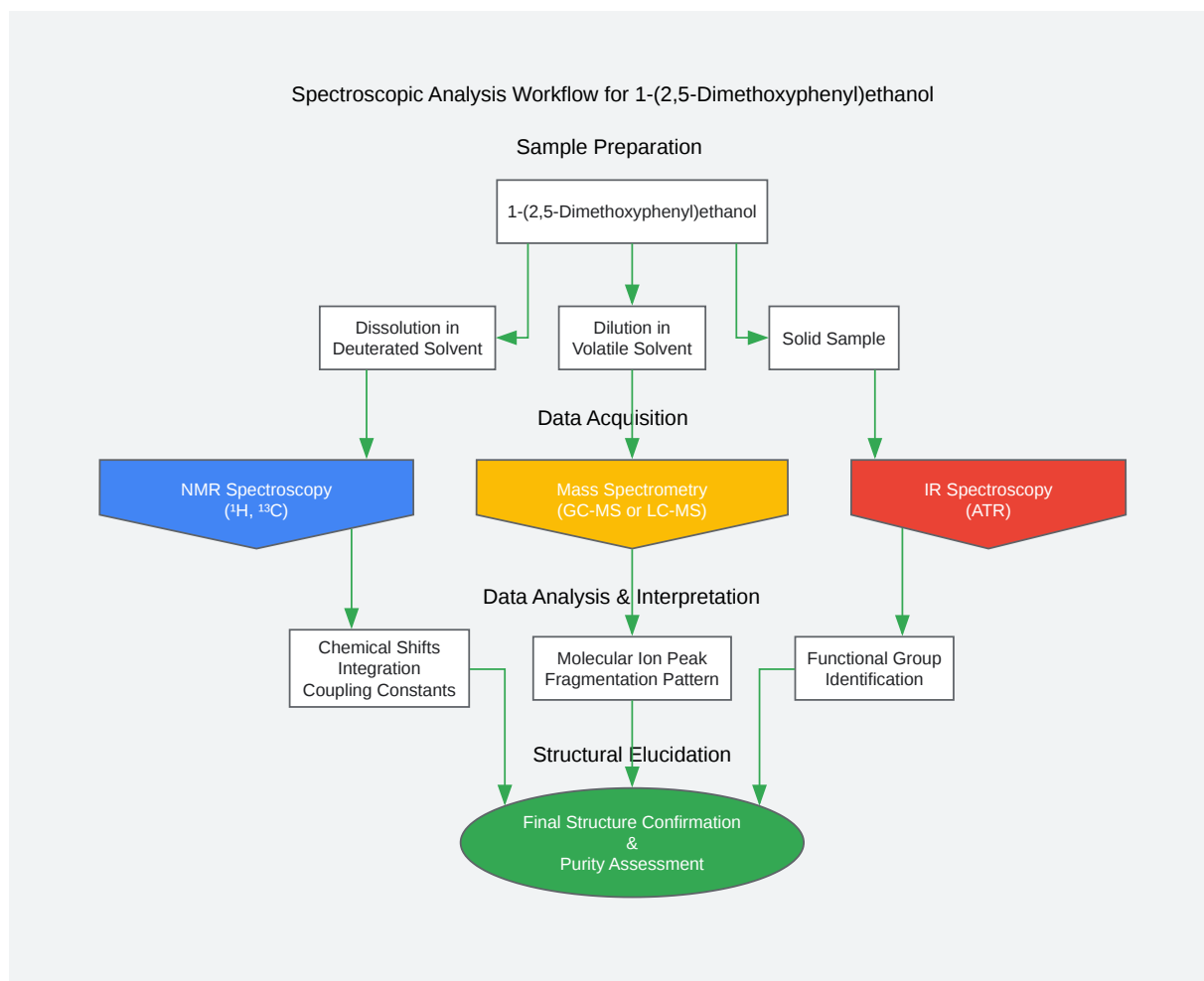
- Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
- The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - Prepare a dilute solution of **1-(2,5-Dimethoxyphenyl)ethanol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition:
 - Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation patterns of the molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(2,5-Dimethoxyphenyl)ethanol**, from sample preparation to structural elucidation.



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Caption: Workflow for Spectroscopic Analysis.

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